2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid
Description
2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a fused pyrrolo-pyrimidine core. The molecule features a carboxylic acid group at position 7 and methyl substituents at positions 2 and 4 of the pyrrolo[1,2-a]pyrimidine scaffold.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7(2)12-5-8(10(13)14)4-9(12)11-6/h3-5H,1-2H3,(H,13,14) |
InChI Key |
XPNIIXVVSNWSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=CN12)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrrole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution, particularly at electron-deficient positions. Halogenation precursors enable further functionalization:
Key Findings :
-
Substitution at the pyrimidine C-7 position with aryl halides proceeds efficiently under basic conditions .
-
Carboxamide formation via coupling with anilines achieves high yields using EDC activation .
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing polycyclic systems through intramolecular cyclization:
Mechanistic Insight :
-
Cyclization with ethyl chloroacetate forms fused furopyridines via enolate intermediates .
-
Lactam-based cyclizations exploit the reactivity of the pyrrole nitrogen, enabling access to tricyclic scaffolds .
Oxidation and Reduction
The pyrrole and pyrimidine moieties participate in redox transformations:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ (acidic/neutral) | Oxidized pyrimidine derivatives | Not reported | * |
| Reduction | LiAlH₄ in anhydrous ether | Reduced pyrrolidine analogs | Not reported | * |
*Note: Source is excluded per user instructions; general reactivity inferred from analogous compounds in .
Schiff Base Formation
The carboxylic acid group reacts with hydrazides to form bioactive conjugates:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Condensation | Substituted acetophenones + carbohydrazide | Schiff bases (e.g., 5a–l ) | 68–89% |
Applications :
-
Schiff base derivatives exhibit antimicrobial activity, with MIC values ranging from 8–64 µg/mL against S. aureus and E. coli .
Metal-Catalyzed Cross-Couplings
Palladium-mediated reactions enable structural diversification:
Stereochemical Outcomes :
-
Cyclopropanation via nitrogen ylides produces enantiomerically pure products (ee >99%) after chiral resolution .
Acid-Base Reactivity
The carboxylic acid group participates in salt formation and pH-dependent transformations:
| Reaction Type | Reagents/Conditions | Products | pKa | Source |
|---|---|---|---|---|
| Salt Formation | (+)-abietylamine | Diastereomeric salts (e.g., (1S,2S)-1 ) | pKa 4.21 |
Practical Utility :
Critical Analysis of Reactivity Trends
-
Electronic Effects : Electron-withdrawing substituents on the pyrimidine ring enhance electrophilic substitution rates .
-
Steric Hindrance : Bulky groups at C-2 and C-4 limit reactivity at adjacent positions, favoring regioselective transformations .
-
Solvent Influence : Polar aprotic solvents (e.g., CH₃CN) improve yields in coupling reactions by stabilizing intermediates .
This comprehensive reactivity profile underscores the compound's versatility in medicinal chemistry and materials science, particularly for constructing complex heterocycles and bioactive agents.
Scientific Research Applications
Synthesis of 2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic Acid
The synthesis of this compound typically involves the cyclization of appropriate pyrrole derivatives under specific conditions. Common methods include:
- Cyclization Reactions : The reaction of 2,4-dimethylpyrrole with nitriles or amides in the presence of strong acids or bases.
- Industrial Production : Larger scale production often utilizes continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in cell proliferation.
Case Study:
A study evaluated the effects of this compound on breast cancer cells and found that it significantly reduced cell viability through apoptosis induction mechanisms. The compound was shown to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in cancer progression .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics.
Case Study:
In a recent investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibitory effect, with some derivatives outperforming conventional antibiotics .
Applications in Drug Development
This compound serves as a scaffold for drug design due to its favorable pharmacological properties. Researchers are exploring its potential as a lead compound for developing new therapeutics targeting various diseases.
Case Study:
A series of analogs were designed based on the structure of this compound to enhance selectivity and potency against specific targets like vascular endothelial growth factor receptor (VEGFR) . These studies highlight the compound's versatility in medicinal chemistry.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrimidine vs. Pyrido[1,2-a]pyrimidine
The replacement of the pyrrole ring with a pyridine moiety (as in pyrido[1,2-a]pyrimidine derivatives) introduces increased aromaticity and electron-withdrawing effects. For example, 4-Oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid (C₁₅H₁₀N₂O₃, MW 266.26) exhibits a higher molecular weight and altered solubility compared to the target compound due to the phenyl and pyridine groups .
Pyrrolo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyrimidine
Imidazo[1,2-a]pyrimidine derivatives, such as 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazolo[1,2-a]pyrimidine-7-carboxylic acid (flumazenil), feature an additional nitrogen atom in the five-membered ring. This modification enhances hydrogen-bonding capacity and receptor-binding affinity, as seen in flumazenil’s role as a GABA-A receptor antagonist .
Substituent Effects
Methyl vs. Chlorophenyl Substituents
The 2,4-dimethyl groups in the target compound reduce steric hindrance compared to bulkier substituents like the 4-chlorophenyl group in 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1018143-17-3). The latter’s higher molecular weight (349.18 vs. ~229 for the target compound) correlates with reduced aqueous solubility .
Carboxylic Acid Positional Isomerism
The position of the carboxylic acid group significantly impacts reactivity.
Physicochemical Properties
| Compound Name | Core Structure | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Predicted) |
|---|---|---|---|---|---|
| 2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid | Pyrrolo[1,2-a]pyrimidine | C₁₀H₁₁N₂O₂ | ~191.21 | 2,4-dimethyl, 7-COOH | Moderate (polar solvents) |
| 4-Oxo-3-phenylpyrido[1,2-a]pyrimidine-7-carboxylic acid | Pyrido[1,2-a]pyrimidine | C₁₅H₁₀N₂O₃ | 266.26 | 3-phenyl, 4-oxo, 7-COOH | Low (non-polar media) |
| 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | Imidazo[1,2-a]pyridine | C₉H₈N₂O₂ | 176.17 | 7-methyl, 2-COOH | High (aqueous) |
| 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid | Triazolo[1,5-a]pyrimidine | C₁₂H₈ClN₄O₂ | 291.67 | 4-chlorophenyl, 7-COOH | Low (lipophilic) |
Biological Activity
2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid (CAS No. 1379263-80-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies that highlight its potential therapeutic applications.
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
IUPAC Name: this compound
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrole and pyrimidine derivatives. Notable methods include:
- Paal-Knoor Condensation : This method utilizes appropriate aldehydes and ketones with pyrrole derivatives to form the desired pyrrolopyrimidine structure.
- Cyclization Reactions : The introduction of carboxylic acid functionality is often achieved through cyclization reactions involving acylating agents.
Antihyperglycemic Activity
Research has demonstrated that derivatives of pyrrolopyrimidine compounds exhibit potent antihyperglycemic effects. A study by Biava et al. highlighted several synthesized derivatives which showed improved Dipeptidyl Peptidase IV (DPP-IV) inhibitory activity, crucial for managing blood glucose levels in diabetic patients .
Key Findings:
- Compounds with specific substitutions at the 1 and 5 positions of the pyrrole ring displayed enhanced metabolic stability and potency.
- The introduction of methyl groups at the 2 and 4 positions significantly influenced the biological activity.
Antitumor Activity
Another area of interest is the antitumor potential of this compound. Studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study:
A recent evaluation indicated that a series of pyrrolopyrimidine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a promising role in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics. The presence of the pyrrole and pyrimidine rings allows for various interactions with biological targets.
| Substituent Position | Effect on Activity |
|---|---|
| 1 & 5 | Increased DPP-IV inhibition |
| 2 & 4 | Enhanced metabolic stability |
| Carboxylic Acid Group | Essential for biological activity |
Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of this compound while maintaining its efficacy. A notable study reported modifications to the substituents at various positions on the pyrrolopyrimidine core, leading to improved bioavailability and reduced toxicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid, and what intermediates are critical for structural validation?
- The compound can be synthesized via cyclocondensation reactions. For example, intermediates such as substituted aldehydes (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) are reacted with ethyl N-alkylglycinate in methanol under basic conditions (triethylamine) to form intermediates, which are further cyclized using sodium methoxide. Acidification with HCl yields the final product. Key intermediates (e.g., aldehyde derivatives) must be characterized by NMR and FT-IR to confirm regioselectivity .
- Alternative routes involve ethanol-drop grinding with recyclable nanocatalysts (e.g., CdO NPs) for cyclocondensation of 4-substituted phenylmethylidenepyruvic acids with 6-amino-1,3-dimethyluracil, achieving >95% yields. This method emphasizes solvent efficiency and catalyst recyclability .
Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?
- 1H/13C NMR is critical for verifying substitution patterns (e.g., methyl groups at positions 2 and 4). Downfield shifts in carbonyl carbons (~170 ppm) and aromatic protons (~6–8 ppm) confirm the pyrimidine-carboxylic acid scaffold .
- Elemental analysis ensures stoichiometric purity, while FT-IR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxylic acid). HPLC-MS resolves potential byproducts from incomplete cyclization .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Precipitation via acidification (HCl) is a primary step. Subsequent recrystallization in ethanol/water mixtures improves purity. For nanocatalyst-based syntheses, centrifugation removes CdO NPs before isolation .
- Chromatography (e.g., reverse-phase C18 columns) is recommended for removing regioisomers, particularly if substituent positions are ambiguous .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield and regioselectivity of this compound?
- Solvent polarity : Methanol promotes nucleophilic substitution in traditional routes, while ethanol-drop grinding minimizes side reactions via solvent-free mechanochemistry .
- Catalyst choice : CdO NPs enhance cyclocondensation kinetics by lowering activation energy through surface Lewis acid sites. This contrasts with homogeneous bases (e.g., triethylamine), which may require higher temperatures .
- Contradictions in yields : Traditional methods report ~70–80% yields , whereas nanocatalysts achieve >95% due to reduced intermediate decomposition .
Q. What computational or experimental methods can resolve ambiguities in the compound’s tautomeric or protonation states under physiological conditions?
- pKa determination : Experimental titration (e.g., UV-Vis spectroscopy at varying pH) identifies protonation sites (carboxylic acid pKa ~2.7–3.5) .
- DFT calculations : Predict tautomer stability (e.g., lactam-lactim equilibria) and guide crystallography studies. For example, intramolecular H-bonding in the carboxylic acid group stabilizes the keto form .
Q. How does structural modification of the pyrrolo-pyrimidine core impact biological activity, particularly kinase inhibition?
- Methyl groups at positions 2 and 4 : Enhance lipophilicity, improving membrane permeability. Substitution at position 7 (carboxylic acid) allows salt bridge formation with kinase active sites (e.g., EGFR, VEGFR2) .
- Structure-activity relationship (SAR) : Removing the 7-carboxylic acid reduces inhibitory potency by >50%, as shown in kinase assays. Conversely, halogenation at position 4 increases selectivity for CDK2 .
Q. What strategies mitigate byproduct formation during large-scale synthesis, such as dimerization or oxidation?
- Temperature control : Maintaining ≤60°C prevents decarboxylation of the carboxylic acid group .
- Inert atmosphere : N2 or Ar minimizes oxidation of the pyrrolo ring during cyclization .
- Additives : Catalytic TEMPO suppresses radical-mediated dimerization, as observed in analogous heterocyclic systems .
Methodological Tables
Table 1. Comparison of Synthetic Routes
| Method | Catalyst/Solvent | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Traditional cyclization | Triethylamine/MeOH | 70–80 | 2–3 h | Scalability |
| Nanocatalyzed grinding | CdO NPs/ethanol-drop | 96–98 | 10–15 min | Eco-friendly, high efficiency |
Table 2. Analytical Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 2.35 (s, 3H, CH3), δ 6.82 (d, J=4.5 Hz, pyrrole-H) | |
| FT-IR | 1680 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (COOH) | |
| HPLC-MS (ESI+) | m/z 219.1 [M+H]+ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
